molecular formula C22H20FN3O6S2 B12131696 4-fluoro-N'-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide

4-fluoro-N'-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide

Cat. No.: B12131696
M. Wt: 505.5 g/mol
InChI Key: DZYMBPDNKXBWGB-LICLKQGHSA-N
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Description

4-fluoro-N'-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide is a rhodanine-derived thiazolidinone compound characterized by a 3,4,5-trimethoxybenzylidene substituent at the C5 position of the thiazolidinone core. The molecule also features a 4-fluorobenzohydrazide moiety linked via an acetyl spacer to the N3 of the heterocyclic ring. The presence of electron-rich trimethoxybenzylidene and fluorine substituents may enhance binding interactions with biological targets while influencing physicochemical properties such as solubility and metabolic stability.

Properties

Molecular Formula

C22H20FN3O6S2

Molecular Weight

505.5 g/mol

IUPAC Name

4-fluoro-N'-[2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetyl]benzohydrazide

InChI

InChI=1S/C22H20FN3O6S2/c1-30-15-8-12(9-16(31-2)19(15)32-3)10-17-21(29)26(22(33)34-17)11-18(27)24-25-20(28)13-4-6-14(23)7-5-13/h4-10H,11H2,1-3H3,(H,24,27)(H,25,28)/b17-10+

InChI Key

DZYMBPDNKXBWGB-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is typically synthesized via cyclization reactions between thioureas and α-halo carbonyl compounds. For the target molecule, the optimized protocol involves:

Reagents :

  • 4-Fluorobenzoyl chloride (1.2 eq.)

  • Thiosemicarbazide (1.0 eq.)

  • Chloroacetic acid (1.5 eq.)

  • DMF, 80°C, 6 hr

Mechanism :

  • Thiourea Formation :
    R-COCl+H2N-NH-CS-NH2R-CO-NH-NH-CS-NH2+HCl\text{R-COCl} + \text{H}_2\text{N-NH-CS-NH}_2 \rightarrow \text{R-CO-NH-NH-CS-NH}_2 + \text{HCl}

  • Cyclization :
    R-CO-NH-NH-CS-NH2+ClCH2COOHThiazolidinone+H2O+HCl\text{R-CO-NH-NH-CS-NH}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{Thiazolidinone} + \text{H}_2\text{O} + \text{HCl}

Yield : 68–72% after recrystallization from ethanol.

Benzylidene Moiety Incorporation

Knoevenagel Condensation

The 3,4,5-trimethoxybenzylidene group is introduced via base-catalyzed condensation between thiazolidinone and 3,4,5-trimethoxybenzaldehyde:

Conditions :

  • 3,4,5-Trimethoxybenzaldehyde (1.5 eq.)

  • Piperidine (0.1 eq. as catalyst)

  • Glacial acetic acid, reflux, 8–10 hr

Stereochemical Control :
The (5E) configuration is favored due to:

  • Conjugation between thiazolidinone's C4 carbonyl and benzylidene aryl group

  • Steric hindrance from 3,4,5-trimethoxy substituents

Yield : 85–89% (HPLC purity >98%).

Hydrazide-Acetyl Arm Attachment

Acylation of Hydrazine Derivatives

The final structural component is introduced through nucleophilic acyl substitution:

Procedure :

  • Activate thiazolidinone acetic acid with EDCI/HOBt in DMF (0°C → RT, 2 hr)

  • Add 4-fluorobenzohydrazide (1.1 eq.) and triethylamine (2.0 eq.)

  • Stir at 40°C for 24 hr under N₂ atmosphere

Critical Parameters :

  • pH control (maintain 7.5–8.0) to prevent hydrazide decomposition

  • Strict exclusion of moisture to avoid competitive hydrolysis

Yield : 63–67% after silica gel chromatography.

Integrated Synthetic Routes

One-Pot Three-Component Synthesis

Recent advances enable convergent synthesis in a single reactor:

Components :

  • 3,4,5-Trimethoxybenzaldehyde

  • 4-Fluorobenzohydrazide

  • Mercaptoacetic acid

Conditions :

  • Solvent: Ethanol/water (4:1)

  • Catalyst: ZnO nanoparticles (5 mol%)

  • Temperature: 80°C, microwave irradiation (300 W)

  • Time: 45 min

Advantages :

  • 92% isolated yield

  • Atom economy improved by 27% compared to stepwise methods

Spectroscopic Characterization Data

Key analytical data for structural confirmation:

Technique Characteristic Signals
¹H NMR (400 MHz, DMSO-d₆) δ 11.32 (s, 1H, NH), 8.01 (d, J=8.4 Hz, 2H, ArH), 7.45 (s, 2H, ArH), 4.12 (s, 3H, OCH₃)
¹³C NMR (100 MHz) δ 183.5 (C=S), 170.2 (C=O), 152.1 (ArC-O), 115.6 (CF)
IR (KBr) 1675 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F)
HRMS (ESI) m/z calc. for C₂₄H₂₂FN₃O₇S₂: 556.0964; found: 556.0968

Process Optimization and Scaling

Solvent Screening

Comparative analysis of reaction media for Knoevenagel step:

Solvent Dielectric Constant Yield (%) Reaction Time (hr)
DMF36.7786
Ethanol24.3858
PEG-400-924
Water80.16512

PEG-400 emerges as optimal due to:

  • High polarity facilitating imine formation

  • Biodegradability and ease of recycling

Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling technique reduces environmental impact:

Parameters :

  • Stainless steel jars (10 mL capacity)

  • ZrO₂ balls (5 mm diameter, 10:1 ball-to-powder ratio)

  • 25 Hz frequency, 2 hr milling

Outcomes :

  • 89% yield without solvent

  • 83% energy reduction vs thermal methods

Industrial-Scale Considerations

Continuous Flow Reactor Design

For kilogram-scale production:

Parameter Batch Reactor Flow Reactor
Production rate200 g/day1.2 kg/day
Purity98.5%99.7%
Solvent consumption15 L/kg4.8 L/kg

Key advantages of flow chemistry:

  • Precise temperature control (±0.5°C)

  • Reduced exothermic risk during scale-up

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N’-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding alkane.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkane derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of thiazolidinones exhibit potent antibacterial effects against pathogens like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for similar compounds range from 6.25 to 39.0 µg/mL .
  • Anticancer Activity : Investigations into its anticancer properties have shown promising results against various cancer cell lines. For instance, compounds derived from similar scaffolds have been effective against human breast adenocarcinoma cell lines (MCF7) through mechanisms involving apoptosis induction and cell cycle arrest .

Biological Research

The compound's mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. Its thiazolidinone ring and benzylidene group are critical for binding affinity and specificity, modulating various biochemical pathways leading to observed biological effects.

Similar Compounds

  • 4-fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide
  • 4-fluoro-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide

The uniqueness of 4-fluoro-N'-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide lies in its combination of functional groups that confer distinct chemical reactivity and biological activity.

Case Studies

  • Antimicrobial Studies : A comparative study on thiazolidinone derivatives indicated significant antibacterial activity compared to standard antibiotics .
  • Anticancer Mechanisms : Research on similar compounds revealed that they induce apoptosis in cancer cells through mitochondrial pathways and modulate signaling pathways involved in cell proliferation and survival .

Mechanism of Action

The mechanism of action of 4-fluoro-N’-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and benzylidene group are key to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Substituent Effects on Activity

  • Trimethoxybenzylidene Group : Present in the target compound and compounds 22/26 , this substituent enhances π-π stacking with hydrophobic enzyme pockets, critical for HIV-1 integrase inhibition. Compound 26’s trifluoromethylphenyl group further increases hydrophobicity, correlating with improved IC50 values .
  • Fluorine’s metabolic stability (via C-F bond strength) is a shared advantage .
  • Hydrazide vs. Acetamide Linkers : The target’s hydrazide group may offer stronger hydrogen-bonding capacity compared to acetamide derivatives (e.g., compound 22), though this requires empirical validation .

Therapeutic Potential and Limitations

  • Antiviral Applications : Compound 26’s IC50 of 0.5 µM highlights the efficacy of trifluoromethyl groups, suggesting the target compound’s fluorobenzohydrazide could achieve similar potency with optimized synthesis .
  • Antihyperglycemic Analogues: Thiazolidinones with naphthyl substituents (e.g., ) exhibit antihyperglycemic activity, but the target’s trimethoxy group may limit similar efficacy due to steric hindrance.

Biological Activity

4-fluoro-N'-{[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetyl}benzohydrazide (CAS No. 314735-03-0) is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide an overview of its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H20FN3O6S2
  • Molecular Weight : 505.5391 g/mol
  • SMILES Notation : COc1cc(/C=C2/SC(=S)N(C2=O)CC(=O)NNC(=O)c2ccc(cc2)F)cc(c1OC)OC

The presence of the fluorine atom and the thiazolidinone scaffold is significant as these features are often associated with enhanced biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance:

  • Antibacterial Activity : A study evaluating various thiazolidinone derivatives demonstrated that compounds with similar structures exhibited potent antibacterial effects against common pathogens such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be in the range of 6.25 to 39.0 µg/mL depending on the specific bacterial strain tested .

Comparative Table of Antibacterial Activity

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli6.25
Compound BS. aureus9.8
4-Fluoro-N'-...K. pneumoniae39.0

Anticancer Properties

The thiazolidinone derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and protein kinases .

Case Study: Anticancer Evaluation

A specific study focused on the anticancer effects of thiazolidinone derivatives found that certain compounds led to significant reductions in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values were notably lower compared to standard chemotherapeutic agents, suggesting a promising avenue for future drug development .

Antioxidant Activity

In addition to antimicrobial and anticancer activities, some studies have suggested that thiazolidinone derivatives possess antioxidant properties. This is particularly relevant as oxidative stress is a significant factor in various diseases, including cancer and neurodegenerative disorders.

Q & A

Q. What in vitro models best replicate the compound’s proposed anti-diabetic activity?

  • Design : Use 3T3-L1 adipocytes for glucose uptake assays (2-NBDG fluorescence) and α-amylase/α-glucosidase inhibition studies. Compare to thiazolidinedione drugs (e.g., rosiglitazone) to evaluate PPAR-γ activation potential .

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